molecular formula C8H6S B1666688 Thianaphthene CAS No. 95-15-8

Thianaphthene

Cat. No. B1666688
M. Wt: 134.2 g/mol
InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
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Patent
US08883958B2

Procedure details

2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene-4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester (101.0 mg (81.0%), 0.672 mmol), 4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (16.56 mg, 0.0336 mmol), 4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (27.87 mg, 0.0336 mmol), Pa2dba3 (2.46 mg, 0.0027 mmol), P(o-tol)3 (3.27 mg, 0.0108 mmol) were placed in a 100 mL schlenk flask. The flask was degassed and backfilled with argon three times. Dry chlorobenzene (11 mL) was injected and the reaction was heated in a 135° C. heat bath for 18 hr. The reaction was cooled to room temperature and the contents of the flask were poured into methanol (100 mL). The precipitates were collected by filtration. The solid was subjected to Soxhlet extraction and washed with methanol (4 h), then ethyl acetate (16 h). The final product was extracted out with dichloromethane and weighed 35.0 mg after drying under vacuum (37.0%). Elemental Analysis: Calcd. C, 67.51; H, 7.46; N, 1.99. Found: C, 67.73, H, 7.23, N, 1.67. FIG. 2 shows the UV-vis spectra of the polymer in thin film form and as a solution in chloroform.
[Compound]
Name
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
Quantity
101 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
16.56 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
27.87 mg
Type
reactant
Reaction Step One
Quantity
3.27 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1SC([C:7]2[C:15]3[C:11](=NSN=3)[C:10]([C:16]3[S:17][C:18](Br)=[CH:19][CH:20]=3)=CC=2Cl)=CC=1.BrC1SC(C2C3C(=NSN=3)C(C3SC(Br)=C(CCCCCCCCCCCC)C=3)=CC=2Cl)=CC=1CCCCCCCCCCCC.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>>[S:17]1[C:16]2[CH:10]=[CH:11][CH:15]=[CH:7][C:20]=2[CH:19]=[CH:18]1

Inputs

Step One
Name
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
Quantity
101 mg
Type
reactant
Smiles
Name
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
16.56 mg
Type
reactant
Smiles
BrC1=CC=C(S1)C1=C(C=C(C2=NSN=C21)C=2SC(=CC2)Br)Cl
Name
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
27.87 mg
Type
reactant
Smiles
BrC1=C(C=C(S1)C1=C(C=C(C2=NSN=C21)C=2SC(=C(C2)CCCCCCCCCCCC)Br)Cl)CCCCCCCCCCCC
Name
Quantity
3.27 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was degassed
TEMPERATURE
Type
TEMPERATURE
Details
heat bath for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
the contents of the flask were poured into methanol (100 mL)
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The solid was subjected to Soxhlet extraction
WASH
Type
WASH
Details
washed with methanol (4 h)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
ethyl acetate (16 h)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The final product was extracted out with dichloromethane
CUSTOM
Type
CUSTOM
Details
after drying under vacuum (37.0%)

Outcomes

Product
Name
Type
Smiles
S1C=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08883958B2

Procedure details

2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene-4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester (101.0 mg (81.0%), 0.672 mmol), 4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (16.56 mg, 0.0336 mmol), 4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (27.87 mg, 0.0336 mmol), Pa2dba3 (2.46 mg, 0.0027 mmol), P(o-tol)3 (3.27 mg, 0.0108 mmol) were placed in a 100 mL schlenk flask. The flask was degassed and backfilled with argon three times. Dry chlorobenzene (11 mL) was injected and the reaction was heated in a 135° C. heat bath for 18 hr. The reaction was cooled to room temperature and the contents of the flask were poured into methanol (100 mL). The precipitates were collected by filtration. The solid was subjected to Soxhlet extraction and washed with methanol (4 h), then ethyl acetate (16 h). The final product was extracted out with dichloromethane and weighed 35.0 mg after drying under vacuum (37.0%). Elemental Analysis: Calcd. C, 67.51; H, 7.46; N, 1.99. Found: C, 67.73, H, 7.23, N, 1.67. FIG. 2 shows the UV-vis spectra of the polymer in thin film form and as a solution in chloroform.
[Compound]
Name
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
Quantity
101 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
16.56 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
27.87 mg
Type
reactant
Reaction Step One
Quantity
3.27 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1SC([C:7]2[C:15]3[C:11](=NSN=3)[C:10]([C:16]3[S:17][C:18](Br)=[CH:19][CH:20]=3)=CC=2Cl)=CC=1.BrC1SC(C2C3C(=NSN=3)C(C3SC(Br)=C(CCCCCCCCCCCC)C=3)=CC=2Cl)=CC=1CCCCCCCCCCCC.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>>[S:17]1[C:16]2[CH:10]=[CH:11][CH:15]=[CH:7][C:20]=2[CH:19]=[CH:18]1

Inputs

Step One
Name
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
Quantity
101 mg
Type
reactant
Smiles
Name
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
16.56 mg
Type
reactant
Smiles
BrC1=CC=C(S1)C1=C(C=C(C2=NSN=C21)C=2SC(=CC2)Br)Cl
Name
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
27.87 mg
Type
reactant
Smiles
BrC1=C(C=C(S1)C1=C(C=C(C2=NSN=C21)C=2SC(=C(C2)CCCCCCCCCCCC)Br)Cl)CCCCCCCCCCCC
Name
Quantity
3.27 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was degassed
TEMPERATURE
Type
TEMPERATURE
Details
heat bath for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
the contents of the flask were poured into methanol (100 mL)
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The solid was subjected to Soxhlet extraction
WASH
Type
WASH
Details
washed with methanol (4 h)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
ethyl acetate (16 h)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The final product was extracted out with dichloromethane
CUSTOM
Type
CUSTOM
Details
after drying under vacuum (37.0%)

Outcomes

Product
Name
Type
Smiles
S1C=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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